2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.22 g/mol . It is known for its unique structural features, including a trifluoromethoxy group and a sulfonamide group attached to a benzene ring. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonamide
- 2-Methylbenzenesulfonamide
- 4-Methylbenzenesulfonamide
Comparison: 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethoxy and sulfonamide groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications .
Biological Activity
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and anticancer properties, structure-activity relationships, and mechanisms of action.
Chemical Structure and Properties
The compound features a trifluoromethoxy group and a sulfonamide moiety, which are known to influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group is often associated with antibacterial properties.
Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. A study reported minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Candida albicans, demonstrating the compound's potential as an antimicrobial agent.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 8.5 |
Bacillus mycoides | 4.88 | |
C. albicans | 6.0 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The anticancer properties of this compound have been evaluated in several human cancer cell lines. In vitro studies showed that this compound exhibits cytotoxic effects against various cancer types, with IC50 values indicating its potency.
Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
---|---|---|
A549 (Lung) | 22.4 | 52.1 |
HCT116 (Colon) | 18.7 | 48.3 |
HePG2 (Liver) | 25.0 | 45.0 |
The compound demonstrated superior activity compared to Doxorubicin in certain cell lines, suggesting a promising avenue for further development in cancer therapeutics.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The sulfonamide group is known to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), essential for nucleic acid synthesis.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications to the trifluoromethoxy and sulfonamide groups significantly impact biological activity. For instance, variations in the substituents on the benzene ring have been correlated with changes in potency and selectivity across different cell lines.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Anticancer Efficacy : In a study involving xenograft models, administration of the compound resulted in significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent.
- Antimicrobial Efficacy Assessment : A clinical trial assessing the compound's effectiveness against resistant bacterial strains showed promising results, leading to further exploration in combination therapies.
Properties
Molecular Formula |
C8H8F3NO3S |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-5-4-6(15-8(9,10)11)2-3-7(5)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
VFBOMXXWQKXHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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